molecular formula C12H9BrN6OS2 B11465507 N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11465507
M. Wt: 397.3 g/mol
InChI Key: NEBHXORHJDORQG-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: is a complex organic compound that features a thiazole ring, a tetrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with sodium azide in the presence of a catalyst.

    Coupling Reaction: The brominated thiazole and the tetrazole derivative are coupled using a suitable base and solvent to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can yield sulfoxides, sulfones, thiols, or amines.

Scientific Research Applications

N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its thiazole and tetrazole moieties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to and inhibit the activity of specific enzymes, disrupting essential biological processes in pathogens.

    Interacting with DNA: It may intercalate into DNA, preventing replication and transcription in microbial cells.

Comparison with Similar Compounds

N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: can be compared with other compounds containing thiazole and tetrazole rings:

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which have antimicrobial and antiviral properties.

    Tetrazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.

The uniqueness of This compound lies in its combined thiazole and tetrazole moieties, which may confer enhanced biological activity and specificity compared to compounds with only one of these rings.

Properties

Molecular Formula

C12H9BrN6OS2

Molecular Weight

397.3 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C12H9BrN6OS2/c13-9-6-14-11(22-9)15-10(20)7-21-12-16-17-18-19(12)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,20)

InChI Key

NEBHXORHJDORQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)Br

Origin of Product

United States

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